molecular formula C2H5I B1600969 Iodoethane-2-13C CAS No. 54073-41-5

Iodoethane-2-13C

Cat. No. B1600969
CAS RN: 54073-41-5
M. Wt: 156.958 g/mol
InChI Key: HVTICUPFWKNHNG-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodoethane-2-13C is a labeled compound that has become increasingly popular in scientific research due to its unique properties. It is a stable isotope that is used as a tracer in metabolic studies, allowing researchers to track the movement of molecules within living organisms. In

Scientific Research Applications

Polymer Synthesis

Iodoethane-2-13C plays a role in the synthesis of polymers. A study demonstrated the controlled synthesis of hyperbranched polyglycerols via ring-opening multibranching polymerization, using 13C NMR spectroscopy for characterization. This research highlights the utility of Iodoethane-2-13C in studying polymer structures and properties (Sunder et al., 1999).

Radiopharmaceuticals Synthesis

Iodoethane-2-13C is significant in the preparation of radiopharmaceuticals. The synthesis of [1-11C]iodoethane, a precursor for labeling biomolecules, has been developed using 11C, a radioactive isotope. This process involves several chemical transformations and is crucial in the field of nuclear medicine and diagnostic imaging (Slegers et al., 1986).

Diagnosis of Liver Disease

In medical diagnostics, Iodoethane-2-13C has been used for synthesizing 13C-phenacetin. This compound was employed in a breath test for diagnosing liver disease, demonstrating the application of Iodoethane-2-13C in developing diagnostic tools (Kurumaya et al., 1988).

Meteoritic Organic Matter Analysis

The study of meteoritic insoluble organic matter (IOM) involving Iodoethane-2-13C has provided insights into the thermal history of chondritic parent bodies. Carbon X-ray Absorption Near Edge Structure (XANES) spectroscopy and 13C NMR were used to analyze IOM, revealing information about the metamorphism and thermal processing of these celestial bodies (Cody et al., 2008).

Photolysis and Chemical Transformations

Research on the photolysis of iodoethane, specifically the production of atomic hydrogen, utilized Iodoethane-2-13C. This study contributes to the understanding of chemical reaction mechanisms and the formation of radicals, which is crucial in various chemical processes (Brum et al., 1990).

Organic Synthesis

Iodoethane-2-13C is used in the synthesis of various organic compounds. A notable application is in the difunctionalization of alkenes, where it participates in iodination and peroxidation reactions. This process yields 1-(tert-butylperoxy)-2-iodoethanes, showcasing the versatility of Iodoethane-2-13C in organic synthesis (Wang et al., 2017).

properties

IUPAC Name

iodo(213C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480511
Record name Iodoethane-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.958 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodoethane-2-13C

CAS RN

54073-41-5
Record name Iodoethane-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54073-41-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-iodoethane was prepared by dissolving 1 mmole in acetonitrile (1 ml). A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube. 2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine (435 mg, 1.2 mmol) was dissolved in DMF (6.0 ml) and an aliquot (0.5 ml, 0.1 mmole) dispensed to the tube. DIPEA (40 μL, 0.23 mmol) was added, and heated to 50° C. for 18 hours. An additional aliquot of 1-iodoethane in acetonitrile (80 uL, 0.08 mmol) (total added 0.2 mmol) and DIPEA (40 uL, 0.23 mmol) was added and continued stirring with heat at 50° C. for a further 18 hours. DMSO:MeOH (200 uL) was added, the mixture filtered and purified by Mass Directed AutoPrep (Method A). The solvent was evaporated in vacuo using the Genevac. The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml) and allowed to stand at room temperature for 4 hours. The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus. The material was redissolved in methanol (0.5 ml) and applied to an aminopropyl SPE (0.1 g, 3 ml, preconditioned in methanol (1.5 ml)). The product was eluted with additional methanol (1.5 ml). The solvent was removed to give the title compound (6 mg).
Name
2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
40 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 μL
Type
reactant
Reaction Step Three
Quantity
80 μL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 μL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodoethane-2-13C
Reactant of Route 2
Iodoethane-2-13C
Reactant of Route 3
Reactant of Route 3
Iodoethane-2-13C
Reactant of Route 4
Iodoethane-2-13C
Reactant of Route 5
Reactant of Route 5
Iodoethane-2-13C
Reactant of Route 6
Reactant of Route 6
Iodoethane-2-13C

Citations

For This Compound
1
Citations
GA Russell, DF Lawson, HL Malkus… - The Journal of Chemical …, 1971 - pubs.aip.org
A number of ketyls and semidiones containing 13 C have been examined by ESR spectroscopy. Grossly different values of a CO C in the ketyls (∼ 50 G) and the semidiones (∼ 1 G) …
Number of citations: 39 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.